

SGC-GAK-1: A Comparative Analysis of In Vitro and In Cellulo Potency

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in cellulo potency of **SGC-GAK-1**, a chemical probe for Cyclin G-associated kinase (GAK). The information presented is supported by experimental data to aid in the objective assessment of this inhibitor for research and drug development purposes.

Data Presentation

The following tables summarize the quantitative data on the potency and selectivity of **SGC-GAK-1** in various experimental settings.

Table 1: In Vitro Potency and Selectivity of SGC-GAK-1



Target	Assay Type	Metric	Value (nM)	Notes
GAK	KINOMEscan	Kd	1.9	High-affinity binding.[1][2]
GAK	Isothermal Titration Calorimetry (ITC)	KD	4.5	Potent affinity confirmed by ITC.
GAK	Ligand Binding Displacement	Ki	3.1	Potent inhibition constant.[3][4]
RIPK2	KINOMEscan	Kd	110	58-fold weaker binding compared to GAK.[5]
ADCK3	KINOMEscan	Kd	190	Off-target binding.
NLK	KINOMEscan	Kd	520	Off-target binding.
AAK1	Ligand Binding Displacement	Ki	53,000	Weak inhibition.
STK16	Ligand Binding Displacement	Ki	51,000	Weak inhibition.

Table 2: In Cellulo Potency of SGC-GAK-1



Target/Cell Line	Assay Type	Metric	Value (nM)	Notes
GAK	NanoBRET Target Engagement	IC50	110	Potent target engagement in live cells.
RIPK2	NanoBRET Target Engagement	IC50	360	Off-target engagement observed in cells.
LNCaP (Prostate Cancer)	Cell Viability	IC50	650	Potent antiproliferative activity.
22Rv1 (Prostate Cancer)	Cell Viability	IC50	170	Potent antiproliferative activity.
PC3 (Prostate Cancer)	Cell Viability	IC50	>10,000	Minimal effect on cell viability.
DU145 (Prostate Cancer)	Cell Viability	IC50	>10,000	Minimal effect on cell viability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan™ Assay

The KINOMEscan[™] assay platform (DiscoverX) is an active site-directed competition binding assay used to determine the binding affinity of a test compound against a large panel of kinases.

Assay Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is
tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified
using quantitative PCR (qPCR) of the DNA tag.



Procedure:

- Kinase-tagged T7 phage is incubated with the test compound (SGC-GAK-1) at various concentrations.
- An immobilized ligand is added to the mixture, which competes with the test compound for binding to the kinase active site.
- The mixture is incubated to allow for binding to reach equilibrium.
- The amount of kinase bound to the immobilized ligand is quantified by qPCR of the phage DNA.
- Dissociation constants (Kd) are calculated from an 11-point dose-response curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that measures the apparent affinity of a test compound for a target protein.

Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET)
between a NanoLuc® luciferase-tagged kinase (GAK-Nluc) and a fluorescent energy transfer
probe (tracer) that binds to the kinase's active site. A test compound that also binds to the
active site will compete with the tracer, leading to a decrease in the BRET signal.

Procedure:

- HEK293 cells are transiently transfected with a vector expressing the full-length GAK protein fused to NanoLuc® luciferase.
- Transfected cells are seeded into 384-well plates.
- Cells are treated with the NanoBRET™ tracer and the test compound (SGC-GAK-1) at various concentrations.
- After a 1-hour incubation, the BRET signal is measured using a luminometer.
- IC50 values are calculated from the dose-response curves.



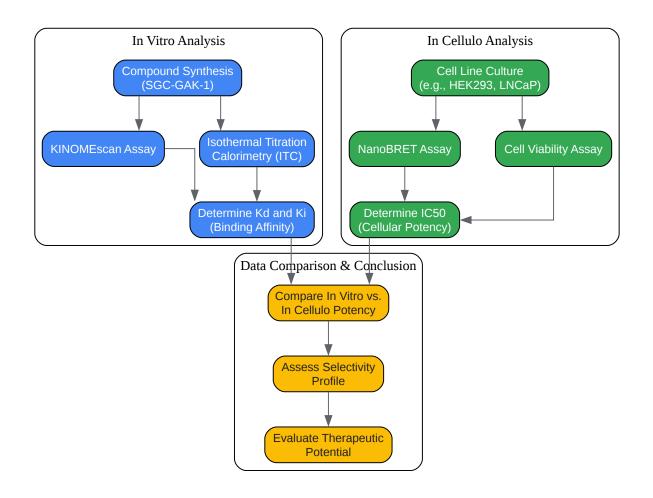
Cell Viability Assay

The effect of **SGC-GAK-1** on the viability of prostate cancer cell lines was assessed to determine its antiproliferative activity.

- Cell Lines: LNCaP, VCaP, 22Rv1, PC3, and DU145 prostate cancer cell lines were used.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - \circ Cells are treated with **SGC-GAK-1** at various concentrations (e.g., 0.1, 1, and 10 μ M) or a vehicle control (DMSO).
 - Cell viability is measured at 48 or 72 hours post-treatment using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
 - IC50 values are determined from the dose-response curves.

Mandatory Visualization Experimental Workflow for Kinase Inhibition Profiling



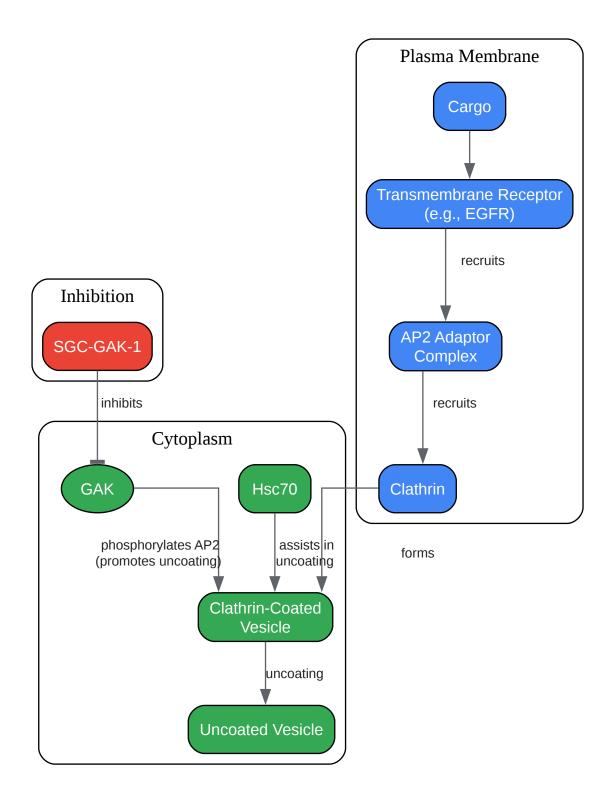


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Caption: Workflow for assessing kinase inhibitor potency and selectivity.

GAK Signaling in Clathrin-Mediated Endocytosis





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Caption: Role of GAK in clathrin-coated vesicle uncoating.



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